N-[4-(benzylcarbamoyl)phenyl]-4-(decanoylamino)benzamide
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Overview
Description
N-[4-(benzylcarbamoyl)phenyl]-4-(decanoylamino)benzamide is an organic compound that features a complex structure with both benzylcarbamoyl and decanoylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzylcarbamoyl)phenyl]-4-(decanoylamino)benzamide typically involves multiple steps, starting with the preparation of the benzylcarbamoyl and decanoylamino intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include benzyl chloride, decanoic acid, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzylcarbamoyl)phenyl]-4-(decanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(benzylcarbamoyl)phenyl]-4-(decanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases, such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(benzylcarbamoyl)phenyl]-4-(decanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzylcarbamoyl)phenyl]-4-(octanoylamino)benzamide
- N-[4-(benzylcarbamoyl)phenyl]-4-(hexanoylamino)benzamide
- N-[4-(benzylcarbamoyl)phenyl]-4-(butanoylamino)benzamide
Uniqueness
N-[4-(benzylcarbamoyl)phenyl]-4-(decanoylamino)benzamide is unique due to its specific combination of benzylcarbamoyl and decanoylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C31H37N3O3 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]-4-(decanoylamino)benzamide |
InChI |
InChI=1S/C31H37N3O3/c1-2-3-4-5-6-7-11-14-29(35)33-27-19-17-26(18-20-27)31(37)34-28-21-15-25(16-22-28)30(36)32-23-24-12-9-8-10-13-24/h8-10,12-13,15-22H,2-7,11,14,23H2,1H3,(H,32,36)(H,33,35)(H,34,37) |
InChI Key |
NWOGXOZVFDUFGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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